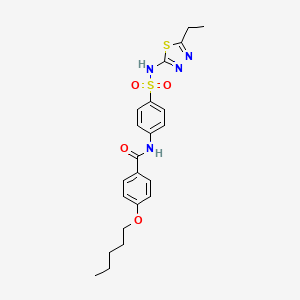

![molecular formula C10H18ClN B2606848 Spiro[bicyclo[2.2.1]heptane-2,2'-pyrrolidine];hydrochloride CAS No. 2503208-78-2](/img/structure/B2606848.png)

Spiro[bicyclo[2.2.1]heptane-2,2'-pyrrolidine];hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

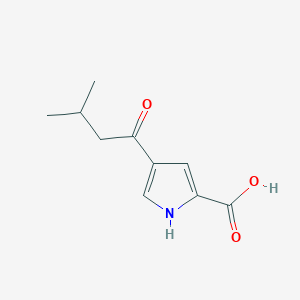

Spiro[bicyclo[2.2.1]heptane-2,2’-pyrrolidine] hydrochloride is a chemical compound with the CAS Number: 2503208-78-2 . It has a molecular weight of 187.71 . The IUPAC name for this compound is spiro[bicyclo[2.2.1]heptane-2,2’-pyrrolidine] hydrochloride . The InChI code for this compound is 1S/C10H17N.ClH/c1-4-10(11-5-1)7-8-2-3-9(10)6-8;/h8-9,11H,1-7H2;1H .

Molecular Structure Analysis

The molecular structure of Spiro[bicyclo[2.2.1]heptane-2,2’-pyrrolidine] hydrochloride is complex. It consists of a bicyclo[2.2.1]heptane ring fused with a pyrrolidine ring . The InChI key for this compound is JQURVSHAZUNJKO-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

Spiro[bicyclo[2.2.1]heptane-2,2’-pyrrolidine] hydrochloride is a powder . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Anti-Influenza Activity

Some N-substituted bicyclo[3.2.1]octane-3-spiro-3'-pyrrolidine hydrochlorides, closely related to the chemical structure of interest, have been synthesized and tested for their in vitro activity against influenza A viruses. These compounds showed activity comparable to 1-adamantanamine hydrochloride, a known anti-influenza agent. This highlights the potential utility of such spirocyclic compounds in antiviral research and therapy (de la Cuesta, Ballesteros, & Trigo, 1984).

Catalytic Syntheses and Chemical Diversity

Spiro[indoline-3,4'-piperidine] compounds, which share a similar spirocyclic motif, have been developed through catalyzed tandem cyclizations, demonstrating a broad scope of application in synthetic chemistry. This method efficiently captures in situ generated spiroindoleninium intermediates with carbamates, leading to diverse spirocyclic compounds with significant bioactivity potential (Liang et al., 2020).

Synthesis of Spirocyclic Indolines

A versatile methodology for synthesizing spirocyclic pyrrolidinoindolines, which are structurally related to the compound of interest, has been developed. This method utilizes N-acyltryptamines and results in spiroindoleninium ions that undergo various addition reactions, further expanding the synthetic utility of spirocyclic compounds in medicinal chemistry (Medley & Movassaghi, 2013).

Organocatalytic Syntheses

The spiro[pyrrolidin-3,3'-oxindole] derivatives, which bear resemblance to the target molecule, have been synthesized using an enantioselective organocatalytic approach. This process yields compounds with high enantiopurity and structural diversity, demonstrating the relevance of spirocyclic compounds in the development of biologically active molecules (Chen et al., 2009).

Antitumor Activities

A spirocyclic oxindole analogue has been synthesized and evaluated for its antitumor activities against various human cancer cell lines. This study showcases the potential therapeutic applications of spirocyclic compounds in oncology (Hong, Huang, & Teng, 2011).

Safety and Hazards

The safety information for Spiro[bicyclo[2.2.1]heptane-2,2’-pyrrolidine] hydrochloride indicates that it has the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

spiro[bicyclo[2.2.1]heptane-2,2'-pyrrolidine];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N.ClH/c1-4-10(11-5-1)7-8-2-3-9(10)6-8;/h8-9,11H,1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQURVSHAZUNJKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC3CCC2C3)NC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(2-(2-oxobenzo[cd]indol-1(2H)-yl)ethyl)piperazin-1-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2606769.png)

![4-allyl-5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2606774.png)

![5-chloro-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2606775.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2606778.png)

![5-Prop-2-ynyl-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide](/img/structure/B2606779.png)

![N-(5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2606786.png)

![ethyl 3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobutanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2606788.png)